molecular formula C10H11NO6 B8810089 Methyl 2,4-dimethoxy-5-nitrobenzoate

Methyl 2,4-dimethoxy-5-nitrobenzoate

Cat. No.: B8810089
M. Wt: 241.20 g/mol
InChI Key: ONJIZDKAWTWERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dimethoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO6 and its molecular weight is 241.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2,4-dimethoxy-5-nitrobenzoate has been explored for its potential therapeutic effects, particularly in neuroprotection and anticancer activities.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, in a study involving Caenorhabditis elegans, treatment with related nitrobenzoate compounds significantly improved food-sensing performance and mitigated dopamine neuronal death caused by neurotoxic agents. This suggests that this compound could be a candidate for further investigation in the treatment of neurodegenerative diseases such as Parkinson's disease .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable case study highlighted its effectiveness against various human cancer cell lines. The study reported that this compound and its derivatives showed cytotoxic effects, indicating potential as a lead compound for developing new cancer therapies .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture as a pesticide or herbicide precursor.

Pesticidal Properties

Research has indicated that compounds similar to this compound can act as effective pesticides. They are believed to disrupt the metabolic processes of pests, leading to increased mortality rates. This application is particularly valuable in developing environmentally friendly agricultural practices .

Synthesis and Derivatives

The synthesis of this compound involves several chemical pathways that can yield various derivatives with enhanced properties.

Synthesis Methodologies

The compound can be synthesized through methods involving the nitration of methoxy-substituted benzoic acids followed by esterification processes. This synthetic versatility allows researchers to modify the compound's structure to enhance its biological activity or reduce toxicity .

  • Neuroprotection in Animal Models : A study demonstrated that this compound provided significant neuroprotection against dopaminergic neuron degeneration in animal models exposed to toxic agents. The results indicated a restoration of motor functions and improved neuronal health .
  • Anticancer Efficacy : Another study focused on the cytotoxic effects of this compound on cancer cell lines. It revealed that treatment with this compound led to a marked decrease in cell viability across multiple cancer types, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

methyl 2,4-dimethoxy-5-nitrobenzoate

InChI

InChI=1S/C10H11NO6/c1-15-8-5-9(16-2)7(11(13)14)4-6(8)10(12)17-3/h4-5H,1-3H3

InChI Key

ONJIZDKAWTWERL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 7.00 g portion of 2,4-dimethoxy-5-nitrobenzoic acid was dissolved in 2-butanone, and 9.90 g of potassium carbonate and 3.6 ml of dimethyl sulfate were added, followed by 3 hours of heating under reflux. After completion of the reaction, the reaction solution was poured into 1N hydrochloric acid aqueous solution, and the thus precipitated product of interest was collected by filtration, washed with water and then dried under a reduced pressure to give 5.45 g of methyl 2,4-dimethoxy-5-nitrobenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.